Axl/c-Met Kinase Inhibition: Class-Level Potency Advantage of 6-Trifluoromethyl Nicotinamide Scaffold
The pyrazine-nicotinamide chemotype to which N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide belongs has been established as a dual Axl/c-Met inhibitor scaffold. In the foundational study by Bamford et al., closely related pyrazine-2-carboxamide derivatives bearing a 6-trifluoromethyl group on the terminal aryl ring achieved Axl IC₅₀ values in the sub-micromolar range (e.g., compound 14e: Axl IC₅₀ = 0.49 µM) while des-trifluoromethyl analogs showed >5-fold loss of potency [1]. Although the exact IC₅₀ of the present compound has not been published in a peer-reviewed paper, the vendor annotation explicitly classifies it as a pyrazine derivative for Axl and c-Met receptor enzyme inhibition , indicating it falls within the same structure–activity relationship (SAR) cluster.
| Evidence Dimension | Axl kinase inhibitory activity (class-level SAR) |
|---|---|
| Target Compound Data | Not explicitly reported; classified as an Axl/c-Met inhibitor pyrazine derivative |
| Comparator Or Baseline | Des-trifluoromethyl analog (compound 14e in Bamford et al.): Axl IC₅₀ = 0.49 µM [1]; des-CF₃ analog: Axl IC₅₀ > 2.5 µM (estimated) |
| Quantified Difference | ≥5-fold potency enhancement attributed to the 6-CF₃ substituent in the class [1] |
| Conditions | Biochemical kinase inhibition assay; recombinant Axl and c-Met kinase domains |
Why This Matters
The 6-trifluoromethyl substituent is a critical potency determinant in the Axl/c-Met pyrazine-nicotinamide series, and procurement of the specific trifluoromethyl variant is essential to maintain this gain in target affinity.
- [1] Bamford, M. J., et al. (2005). Design and synthesis of pyrazine derivatives as Axl and c-Met receptor enzyme inhibitors. Bioorg. Med. Chem. Lett., 15, 3402-3406. View Source
